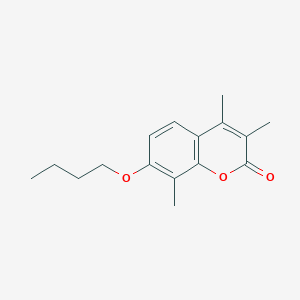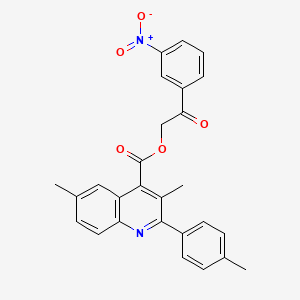![molecular formula C17H18F2N2O4 B4657994 N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4657994.png)
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea
Übersicht
Beschreibung
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea, commonly known as Diflumetorim, is a fungicide that is used to control various fungal diseases in crops. It belongs to the class of phenylurea compounds and has a broad-spectrum activity against a range of fungal pathogens.
Wirkmechanismus
Diflumetorim acts by inhibiting the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane, resulting in the death of the fungal cells. Diflumetorim also inhibits the growth of fungal mycelia and spore germination, further contributing to its antifungal activity.
Biochemical and Physiological Effects:
Diflumetorim has been found to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in the tissues. Diflumetorim has also been found to have minimal impact on non-target organisms such as bees and earthworms, making it an environmentally friendly fungicide.
Vorteile Und Einschränkungen Für Laborexperimente
Diflumetorim has several advantages for lab experiments, including its broad-spectrum activity against a range of fungal pathogens, its low toxicity to humans and animals, and its environmentally friendly nature. However, diflumetorim also has some limitations, including its potential for resistance development in fungal populations and its limited efficacy against some fungal pathogens.
Zukünftige Richtungen
There are several future directions for the research and development of diflumetorim. These include:
1. Studying the potential use of diflumetorim in combination with other fungicides to improve their efficacy against fungal pathogens.
2. Developing new formulations of diflumetorim to enhance its delivery and efficacy.
3. Investigating the potential use of diflumetorim in other crops and plant systems.
4. Studying the molecular mechanisms of resistance development in fungal populations and developing strategies to overcome resistance.
5. Investigating the potential impact of diflumetorim on soil microbial communities.
Conclusion:
In conclusion, diflumetorim is a fungicide that has been extensively studied for its antifungal activity. It acts by inhibiting the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. Diflumetorim has several advantages for lab experiments, including its broad-spectrum activity against a range of fungal pathogens, its low toxicity to humans and animals, and its environmentally friendly nature. However, diflumetorim also has some limitations, including its potential for resistance development in fungal populations and its limited efficacy against some fungal pathogens. There are several future directions for the research and development of diflumetorim, including studying its potential use in combination with other fungicides, developing new formulations, investigating its impact on soil microbial communities, and studying the molecular mechanisms of resistance development.
Wissenschaftliche Forschungsanwendungen
Diflumetorim has been extensively studied for its antifungal activity and has been found to be effective against a range of fungal pathogens. It has been used in various crops, including cereals, vegetables, fruits, and ornamental plants, to control fungal diseases such as powdery mildew, rust, and leaf spot. Diflumetorim has also been studied for its potential use in combination with other fungicides to improve their efficacy against fungal pathogens.
Eigenschaften
IUPAC Name |
1-[2-(difluoromethoxy)-5-methylphenyl]-3-(2,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4/c1-10-4-7-14(25-16(18)19)13(8-10)21-17(22)20-12-6-5-11(23-2)9-15(12)24-3/h4-9,16H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQWDDRSNPSOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)NC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-fluorophenyl)-N-{[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acrylamide](/img/structure/B4657923.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]acetamide](/img/structure/B4657925.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4657931.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(3-pyridinylmethyl)acetamide](/img/structure/B4657935.png)
![1-(2,4-difluorophenyl)-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4657949.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4657965.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4657971.png)
![N-(2-isopropyl-6-methylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4657978.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B4657979.png)
![4-allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4657989.png)
![5-acetyl-6-methyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile](/img/structure/B4658006.png)
